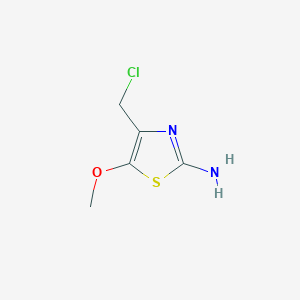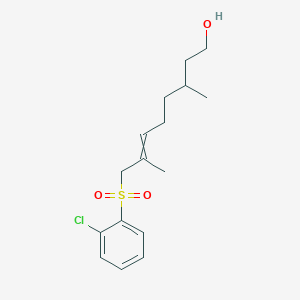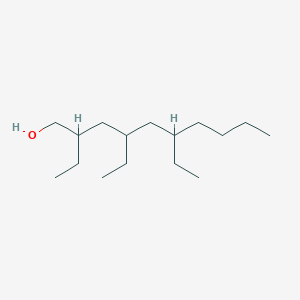![molecular formula C13H17Cl2NO B14381700 1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one CAS No. 88699-20-1](/img/structure/B14381700.png)
1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one is an organic compound characterized by its complex structure, which includes dichloro-substituted phenyl and ethanone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step introduces the ethanone group to the phenyl ring.
Nitration and Reduction: The nitro group is introduced and subsequently reduced to an amino group.
Alkylation: The amino group is alkylated with ethyl and propyl groups under controlled conditions.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanone group to a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethanoic acid.
Reduction: 1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
1-{3,5-Dichloro-4-hydroxyphenyl}ethan-1-one: Similar structure but with a hydroxy group instead of the amino group.
1-{3,5-Dichloro-4-methylphenyl}ethan-1-one: Contains a methyl group instead of the ethyl(propyl)amino group.
Uniqueness: 1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
88699-20-1 |
|---|---|
Fórmula molecular |
C13H17Cl2NO |
Peso molecular |
274.18 g/mol |
Nombre IUPAC |
1-[3,5-dichloro-4-[ethyl(propyl)amino]phenyl]ethanone |
InChI |
InChI=1S/C13H17Cl2NO/c1-4-6-16(5-2)13-11(14)7-10(9(3)17)8-12(13)15/h7-8H,4-6H2,1-3H3 |
Clave InChI |
NIKZCVYLJQSHDM-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CC)C1=C(C=C(C=C1Cl)C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


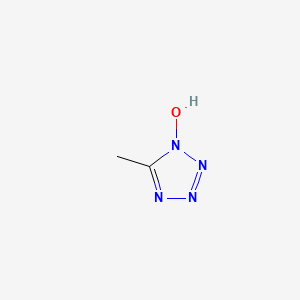
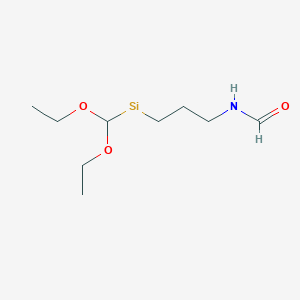
![6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine](/img/structure/B14381632.png)
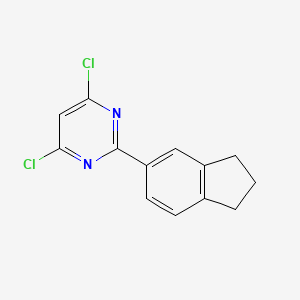
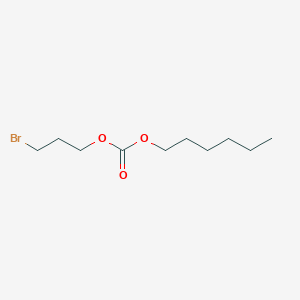
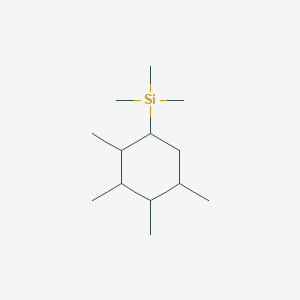
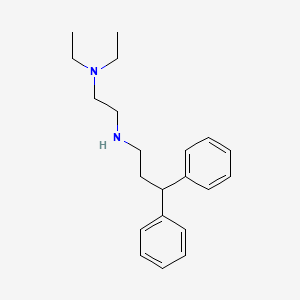
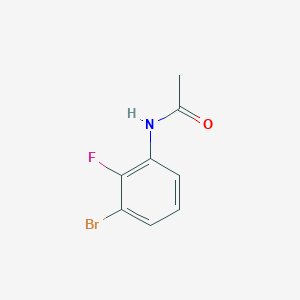
![4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14381652.png)
![1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14381657.png)

